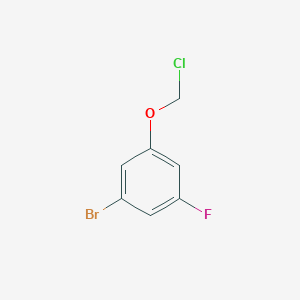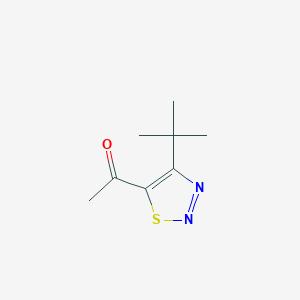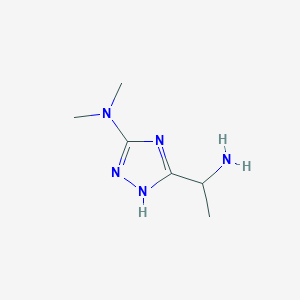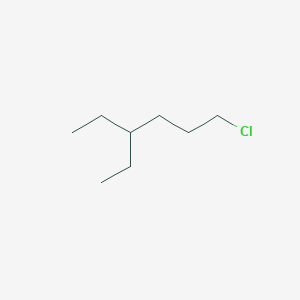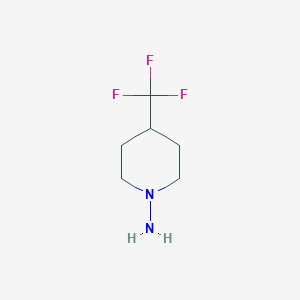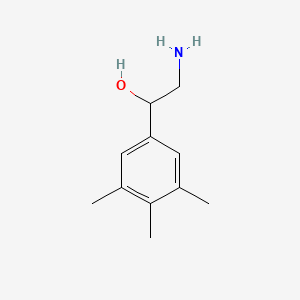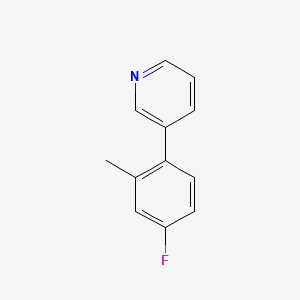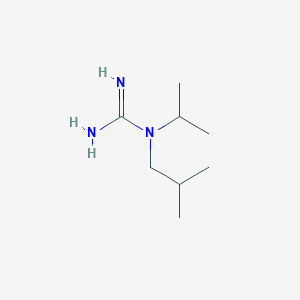
1-(2-Methylpropyl)-1-(propan-2-YL)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methylpropyl)-1-(propan-2-YL)guanidine is an organic compound that belongs to the class of guanidines Guanidines are known for their strong basicity and are often used in various chemical and biological applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylpropyl)-1-(propan-2-YL)guanidine typically involves the reaction of an appropriate amine with a guanidine derivative. One possible synthetic route could be:
Starting Materials: 2-Methylpropylamine and propan-2-ylamine.
Reaction: These amines can be reacted with a guanidine precursor such as cyanamide or a guanidine salt under basic conditions.
Conditions: The reaction may require heating and the presence of a catalyst to proceed efficiently.
Industrial Production Methods
For industrial production, the process would need to be scaled up, ensuring that the reaction conditions are optimized for yield and purity. This might involve continuous flow reactors, high-pressure conditions, and advanced purification techniques.
化学反応の分析
Types of Reactions
1-(2-Methylpropyl)-1-(propan-2-YL)guanidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents or other electrophiles can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while substitution could introduce various functional groups.
科学的研究の応用
Chemistry: It can be used as a building block in organic synthesis.
Biology: It may have biological activity and could be studied for its effects on biological systems.
Industry: Could be used in the production of specialty chemicals or as a catalyst in certain reactions.
作用機序
The mechanism of action of 1-(2-Methylpropyl)-1-(propan-2-YL)guanidine would depend on its specific interactions with molecular targets. It might act by binding to specific receptors or enzymes, altering their activity. The pathways involved could include signal transduction, metabolic pathways, or other cellular processes.
類似化合物との比較
Similar Compounds
1-(2-Methylpropyl)-1-(propan-2-YL)guanidine: can be compared with other guanidine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer unique chemical and biological properties compared to other guanidines.
特性
分子式 |
C8H19N3 |
|---|---|
分子量 |
157.26 g/mol |
IUPAC名 |
1-(2-methylpropyl)-1-propan-2-ylguanidine |
InChI |
InChI=1S/C8H19N3/c1-6(2)5-11(7(3)4)8(9)10/h6-7H,5H2,1-4H3,(H3,9,10) |
InChIキー |
ODQTVQAAQPOSCX-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN(C(C)C)C(=N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


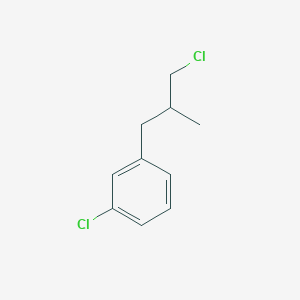
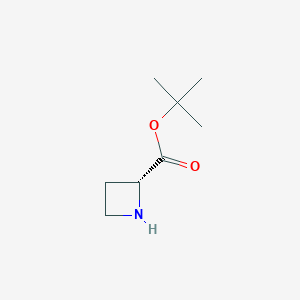

amine](/img/structure/B13186508.png)
![[1,3]Thiazolo[4,5-b]pyridine-2-carbaldehyde](/img/structure/B13186515.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoic acid](/img/structure/B13186518.png)
